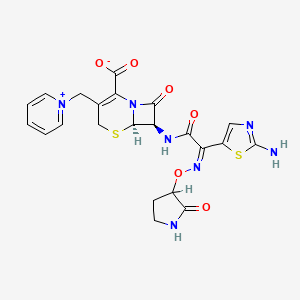

Cefempidone

Description

Structure

3D Structure

Properties

CAS No. |

103238-57-9 |

|---|---|

Molecular Formula |

C22H21N7O6S2 |

Molecular Weight |

543.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H21N7O6S2/c23-22-25-8-13(37-22)14(27-35-12-4-5-24-17(12)30)18(31)26-15-19(32)29-16(21(33)34)11(10-36-20(15)29)9-28-6-2-1-3-7-28/h1-3,6-8,12,15,20H,4-5,9-10H2,(H4-,23,24,25,26,27,30,31,33,34)/t12?,15-,20-/m1/s1 |

InChI Key |

CUCFRCCRYQDMNM-PXIRVSTKSA-N |

SMILES |

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] |

Isomeric SMILES |

C1CNC(=O)C1O/N=C(\C2=CN=C(S2)N)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] |

Canonical SMILES |

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Cefempidone and Analogues

Exploration of Novel Side-Chain Modifications for Cefempidone Analogues

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis (SPS) offers significant advantages for the preparation of complex molecules like cephalosporin (B10832234) analogues, including simplified purification, potential for automation, and the ability to generate diverse libraries. While direct solid-phase synthesis protocols specifically detailing this compound are not extensively published, general strategies for β-lactams and cephalosporin fragments are well-established. These often involve anchoring a precursor to a solid support (e.g., polystyrene resin) via a linker, followed by sequential chemical modifications and final cleavage from the resin acs.orgnih.gov.

Common approaches include:

Resin-bound hydroxylamine (B1172632) strategies: Linking amino acids or hydroxyacids to a resin-bound hydroxylamine, followed by ring closure under Mitsunobu conditions to form the β-lactam ring acs.orgnih.gov. The resulting β-lactam moiety can then be further functionalized, for instance, by assembling a short peptide chain acs.orgresearchgate.netrsc.org.

Peptide synthesis on β-lactam scaffolds: The amino group of a pre-formed β-lactam, or a functionalized cephem nucleus, can serve as an anchor point for solid-phase peptide synthesis (SPPS), allowing the creation of β-lactam-containing peptidomimetics or conjugates acs.orgresearchgate.netrsc.orgnih.gov.

These techniques are instrumental in generating diverse analogues of this compound by allowing systematic variation of side chains or modifications to the cephem core while maintaining a simplified purification process.

Chemical Transformations and Functionalization of the Cephem Nucleus

The cephalosporin nucleus is amenable to a wide array of chemical transformations, primarily targeting the C-3 and C-7 positions of the cephem ring system wikipedia.orgslideshare.netbiorxiv.orgnih.govnih.gov. These modifications are crucial for tailoring the drug's pharmacological profile, including its antibacterial spectrum, potency, and pharmacokinetic properties wikipedia.orgwikipedia.orgoncohemakey.comuzh.chresearchgate.netresearchgate.net.

Key chemical transformations include:

C-7 Modifications: Acylation of the 7-amino group is a primary strategy to introduce diverse side chains that significantly impact antibacterial activity and resistance to β-lactamases. For example, the introduction of α-methoxyimino groups at the C-7 side chain enhances resistance to β-lactamases due to stereochemical blocking of the β-lactam ring wikipedia.org.

C-3 Modifications: Substitutions at the C-3 position, often involving the displacement of a leaving group (like an acetoxy group), are critical for modulating pharmacokinetic properties, such as biliary secretion and half-life, as well as influencing receptor binding affinity wikipedia.orgoncohemakey.comresearchgate.netresearchgate.netnih.gov. Palladium-catalyzed cross-coupling reactions, such as Stille coupling, have become a principal method for functionalizing the C-3 position with various aliphatic and aromatic moieties nih.govacs.org. Other transformations include the formation of 3-halo- and 3-methoxy-3-cephem derivatives nih.gov.

| Modification Position | General Impact on Properties | Common Transformation Strategies |

| C-7 | Antibacterial activity, β-lactamase resistance | Acylation with diverse side chains (e.g., aminothiazole, methoxyimino groups) |

| C-3 | Pharmacokinetics (half-life, excretion), receptor binding | Nucleophilic substitution of leaving groups, Palladium-catalyzed cross-coupling reactions |

Regioselective Functionalization Strategies

Achieving regioselectivity is paramount in synthesizing specific cephalosporin derivatives, ensuring that functionalization occurs precisely at the desired positions on the cephem nucleus. This precision is vital for optimizing drug efficacy and minimizing unwanted side reactions.

Key regioselective strategies include:

C-7 Acylation: The 7-amino group is readily acylated using activated carboxylic acid derivatives (e.g., acid halides, anhydrides) under controlled conditions wikipedia.orggoogle.com.

C-3 Substitution: Nucleophilic displacement of the acetoxy group at C-3 is a common route, often facilitated by specific nucleophiles and reaction conditions nih.govacs.orgnih.govgoogle.com. Palladium-catalyzed cross-coupling reactions, particularly Stille coupling, are highly effective for introducing carbon-carbon bonds regioselectively at C-3 nih.govacs.org.

Directed Metalation: Strategies involving directed metalation can also achieve regioselective functionalization of specific scaffolds within or attached to the cephem nucleus acs.org.

Specific Derivatizations: Research has demonstrated regioselective routes for synthesizing various cephalosporin derivatives, such as those bearing imidazo[4,5-b]pyridinium moieties at C-3' researchgate.net or heterocyclic catechols nih.gov.

Stereochemical Control in this compound Derivatization

The biological activity of cephalosporins is highly dependent on their precise stereochemistry. This compound itself possesses defined stereocenters, and maintaining or establishing the correct configuration during synthesis and derivatization is critical mdpi.com.

Strategies for stereochemical control include:

Chiral Precursors: The synthesis often begins with enantiomerically pure starting materials, such as D-threonine, to build the chiral cephem framework cdnsciencepub.comscispace.comacs.org.

Asymmetric Synthesis: Employing asymmetric catalytic methods, such as asymmetric cycloaddition or metal-catalyzed reactions, allows for the stereoselective formation of new chiral centers cdnsciencepub.comscispace.comacs.org.

Enzymatic Synthesis: Microbial acylases can catalyze stereospecific N-acylation reactions, contributing to the enantioselective synthesis of cephalosporin derivatives nih.gov.

Preservation of Stereochemical Integrity: Reaction conditions must be carefully selected to avoid epimerization or racemization of existing chiral centers during functionalization or derivatization steps nih.gov.

Development of Prodrug Systems for Enhanced Biological Properties

Prodrug strategies are widely employed to overcome limitations associated with parent drug molecules, such as poor aqueous solubility, low oral bioavailability, or instability. For cephalosporins, prodrug design aims to improve these physicochemical and pharmacokinetic properties while ensuring efficient delivery and release of the active this compound molecule acs.orgresearchgate.netnih.govencyclopedia.pubacs.orgmdpi.comnih.govresearchgate.netijpsonline.com.

Common prodrug approaches include:

Ester Prodrugs: Masking polar functional groups (like carboxylic acids or hydroxyls) with ester moieties (e.g., pivaloyloxymethyl, axetil, proxetil) enhances lipophilicity, improving absorption and cell permeability. These esters are typically cleaved by ubiquitous esterases in vivo oncohemakey.comresearchgate.netnih.govencyclopedia.pubnih.govmdpi.commdpi.com.

Phosphate (B84403) Prodrugs: Phosphate esters are utilized to significantly increase aqueous solubility, often for parenteral formulations. These prodrugs are cleaved by alkaline phosphatases, releasing the active drug acs.orgijpsonline.commdpi.com.

Carrier-Linked Prodrugs: Conjugating the cephalosporin to a carrier molecule (e.g., polyethylene (B3416737) glycol, amino acids) can improve solubility, stability, or targeted delivery wikipedia.orggoogle.commdpi.comnih.gov.

pH-Dependent Release: Prodrugs can be designed with moieties that undergo cleavage in specific pH environments within the body, ensuring targeted release acs.org.

Enzyme-Activated Prodrugs: Some prodrugs are designed to be activated by specific bacterial enzymes, such as β-lactamases, thereby conferring selectivity towards resistant bacteria nih.govmdpi.com.

| Prodrug Moiety/Strategy | Targeted Property Enhancement | Typical Release Mechanism | Examples in Cephalosporins/β-Lactams |

| Ester (e.g., Pivoxil) | Improved solubility, permeability, oral bioavailability | Enzymatic hydrolysis (esterases) | Cefuroxime axetil, Cefditoren pivoxil, Tebipenem pivoxil oncohemakey.comresearchgate.netnih.govencyclopedia.pubmdpi.com |

| Phosphate | Greatly increased aqueous solubility | Enzymatic hydrolysis (alkaline phosphatases) | Ceftaroline fosamil encyclopedia.pub, prodrugs for intravenous administration mdpi.comnih.gov |

| Carboxylic Acid Masking | Enhanced oral bioavailability, permeability | Enzymatic hydrolysis (esterases) | Pivampicillin, Bacampicillin nih.gov |

| Amide/Peptide Linkage | Improved permeability, targeted delivery | Enzymatic hydrolysis (peptidases) | Prodrugs of RWJ-333441 (aspartate, alanyl-alanine derivatives) nih.gov, β-lactam-AMP conjugates mdpi.com |

| β-Lactamase Activation | Selective activation in resistant bacteria, reduced toxicity | Cleavage by bacterial β-lactamases | Cephalosporin-ciprofloxacin conjugates, DEA-C3D nih.govmdpi.com |

These prodrug strategies are essential for optimizing the therapeutic potential of cephalosporins like this compound, enabling more effective treatment of bacterial infections.

Compound List:

this compound

Cephalosporin C

7-aminocephalosporanic acid (7-ACA)

7-amino-deacetoxycephalosporanic acid (7-ADCA)

Cefdinir

Cefditoren

Cefepime

Cefixime

Cefetamet

Cefaclor

Cefamandole

Cefuroxime

Cephalothin (Cefalotin)

Cefazolin

Cefadroxil

Cephalexin

Cefoxitin

Cefotetan

Cefprozil

Cefotaxime

Cefpirome

Cefovecin

Ceftobiprole

Ceftazidime

Ceftibuten

Ceftiofur

Ceftizoxime

Cefuzonam

Loracarbef

Moxalactam (Latamoxef)

Flomoxef

RWJ-333441

RWJ-333442

RWJ-333443

Tebipenem

Tebipenem pivoxil

Ceftaroline fosamil

Cefiderocol

Molecular Mechanisms of Action of Cefempidone

Interaction Dynamics with Penicillin-Binding Proteins (PBPs)

The primary mechanism of action of Cefempidone, like other β-lactam antibiotics, involves the inhibition of Penicillin-Binding Proteins (PBPs). PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govyoutube.com These proteins, such as DD-transpeptidases and DD-carboxypeptidases, are responsible for cross-linking the peptidoglycan chains, which provides structural integrity to the cell wall. nih.govresearchgate.net

Elucidation of PBP Binding Affinities and Kinetics

The efficacy of cephalosporins is closely tied to their binding affinities for various PBPs within a target bacterium. Different PBPs have distinct physiological roles, including cell elongation, division, and maintaining cell shape. For instance, in Escherichia coli, PBP-3 is primarily involved in cell division, while PBP-1A and -1B are crucial for cell elongation. The differential affinity of a cephalosporin (B10832234) for these PBPs can influence its morphological effects on bacteria. For example, Cefoperazone, another cephalosporin, demonstrates high affinity for E. coli PBP-3 and PBP-1Bs, and for Pseudomonas aeruginosa PBP-3, -1A, and -1B. nih.gov

The interaction between a β-lactam antibiotic and a PBP is a time-dependent and often irreversible process. nih.gov This process involves the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.govresearchgate.net The kinetics of this interaction, including the rates of acylation and deacylation, are critical determinants of the antibiotic's potency. Slower acylation and more rapid deacylation can be mechanisms of resistance, as observed in some penicillin-resistant strains of Staphylococcus aureus where PBPs 1 and 2 exhibit these altered kinetics. nih.govresearchgate.net

Table 1: Representative PBP Binding Affinities for a Cephalosporin (Cefoperazone) in E. coli

| PBP Target | Function | Relative Affinity |

| PBP-3 | Cell Division | High |

| PBP-1Bs | Cell Elongation | High |

| PBP-2 | Cell Shape | Moderate |

| PBP-1A | Cell Elongation | Moderate |

| PBP-4 | Carboxypeptidase | Low |

| PBP-5 | Carboxypeptidase | Low |

| PBP-6 | Carboxypeptidase | Low |

Note: This table is illustrative of cephalosporin-PBP interactions, based on data for Cefoperazone. nih.gov Specific affinities for this compound may vary.

Structural Biology of this compound-PBP Complexes (e.g., X-ray Crystallography, NMR)

While specific structural data for this compound-PBP complexes are not available, the general structural basis for the interaction of β-lactams with PBPs is well-established. The β-lactam ring of the antibiotic mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This structural mimicry allows the antibiotic to enter the active site of the PBP.

Upon binding, the strained β-lactam ring is susceptible to nucleophilic attack by a serine residue within the PBP's active site. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme complex. This acylation process is a key step in the inactivation of the PBP. researchgate.net The stability of this complex prevents the enzyme from carrying out its normal function of cross-linking peptidoglycan strands.

Mechanistic Insights into Peptidoglycan Transpeptidase Inhibition

This compound's primary antibacterial effect stems from its inhibition of the transpeptidase activity of high-molecular-weight PBPs. mdpi.com These enzymes catalyze the formation of peptide cross-links between adjacent peptidoglycan strands, a reaction that confers rigidity to the cell wall. youtube.com

The mechanism of inhibition involves the β-lactam antibiotic acting as a substrate analog. By forming a long-lasting acyl-enzyme intermediate with the PBP's active site serine, this compound effectively sequesters the enzyme, preventing it from binding to its natural substrate. nih.govresearchgate.net Some advanced cephalosporin designs incorporate structural features of the peptidoglycan itself to enhance their specificity for DD-transpeptidases. nih.govresearchgate.net This targeted inhibition of transpeptidation is the critical event that disrupts the integrity of the bacterial cell wall. nih.gov

Cellular and Subcellular Effects of this compound on Bacterial Physiology

The inhibition of PBPs by this compound triggers a cascade of events that profoundly disrupt bacterial physiology, ultimately leading to cell death.

Perturbation of Bacterial Cell Wall Biosynthesis Pathways

By inactivating the transpeptidases, this compound directly interferes with the final and essential stage of peptidoglycan synthesis. youtube.compatsnap.com This leads to the assembly of a weakened cell wall that lacks the necessary cross-linking for structural stability. The ongoing synthesis of other cellular components, in the absence of a properly formed cell wall, creates a significant osmotic imbalance.

Induction of Autolytic Enzymes and Cell Lysis Phenomena

The disruption of cell wall synthesis and the accumulation of peptidoglycan precursors can trigger the activation of endogenous autolytic enzymes, also known as autolysins. youtube.com These enzymes are normally involved in cell wall remodeling, growth, and division. However, in the presence of a β-lactam antibiotic, their activity becomes unregulated. The resulting degradation of the already weakened peptidoglycan leads to a loss of cell wall integrity, causing the cell to lyse and die, particularly in gram-positive bacteria with high internal osmotic pressure. youtube.com

Impact on Bacterial Morphology and Cell Division

Specific studies detailing the morphological changes in bacteria induced by this compound are not available in the reviewed literature. However, the effects of beta-lactam antibiotics are generally well-understood. The specific morphological outcomes, such as filamentation (elongation of the cell without division) or the formation of spheroplasts (spherical cells with damaged walls), are directly related to the antibiotic's preferential affinity for certain PBPs.

Inhibition of PBP-3 , an enzyme primarily involved in septum formation during cell division, typically results in the growth of long, filamentous cells as the bacteria are unable to divide. nih.gov

Inhibition of PBP-2 is often associated with the loss of the bacterium's rod shape, leading to the formation of spherical or ovoid cells.

Broad-spectrum inhibition of multiple PBPs can lead to rapid cell lysis.

Without specific data on this compound's PBP affinity profile, a precise description of its impact on bacterial morphology and division cannot be provided.

Comparative Analysis of this compound's Mechanism with Other Beta-Lactams

A direct comparative analysis of this compound's PBP binding affinities is not possible due to the lack of published data for this specific compound. However, to provide context, the binding affinities of other well-researched cephalosporins for the PBPs of Escherichia coli are presented below. Affinity is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

| Cephalosporin | PBP-1a (IC50 µg/mL) | PBP-1b (IC50 µg/mL) | PBP-2 (IC50 µg/mL) | PBP-3 (IC50 µg/mL) |

|---|---|---|---|---|

| Cefepime | 2 | 2 | 0.015 | 0.03 |

| Cefpirome | - | - | >256 | 0.5 |

| Ceftazidime | 4 | 4 | 128 | 0.06 |

| Cefotaxime | - | - | - | - |

| Ceftriaxone (B1232239) | - | - | - | - |

Table 1. Penicillin-Binding Protein (PBP) Affinities (IC50 in µg/mL) of Various Cephalosporins for E. coli. Dashes indicate where specific data was not available in the cited sources. Data for this compound is unavailable. nih.gov

This table illustrates how different cephalosporins have varying affinities for different PBPs, which in turn dictates their spectrum of activity and specific effects on bacteria. For example, the high affinity of Cefepime and Ceftazidime for PBP-3 correlates with their potent activity against many Gram-negative bacteria and their tendency to cause filamentation.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" and its resistance mechanisms as requested. The outline provided requires specific details about its hydrolysis by beta-lactamases, enzymatic kinetics, structural basis, role of ESBLs and AmpC, carbapenemase resistance, and PBP binding mutations, for which no data exists for "this compound."

If "this compound" is a misspelling of a known antibiotic, or if it is a hypothetical compound for which general mechanisms of cephalosporin resistance are to be discussed, please provide clarification or the correct compound name. Without specific scientific information on "this compound," the request cannot be fulfilled.

Mechanisms of Microbial Resistance to Cefempidone

Target Site Modification and Alteration of Penicillin-Binding Proteins (PBPs)

Acquisition of Novel or Low-Affinity PBPs

Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes that play a critical role in cell wall biosynthesis, particularly in the cross-linking of peptidoglycan layers. Beta-lactam antibiotics, including cephalosporins like Cefempidone, exert their bactericidal effect by binding to and inhibiting these PBPs mdpi.cometflin.complos.org. Resistance can emerge when bacteria acquire or develop PBPs with altered structures that exhibit reduced affinity for the antibiotic mdpi.cometflin.complos.orgnih.govreactgroup.org.

The acquisition of novel PBPs, often through horizontal gene transfer, or mutations within existing PBP genes can lead to the production of enzymes that are less susceptible to this compound. These altered PBPs can still perform their essential functions in cell wall synthesis but are less effectively inhibited by the antibiotic, allowing the bacteria to survive and multiply even in the presence of this compound plos.orgnih.govreactgroup.org. For example, in Streptococcus pneumoniae, the acquisition of altered PBP genes from related species is a primary mechanism of resistance to beta-lactam antibiotics etflin.com. Similarly, Neisseria gonorrhoeae exhibits resistance to ceftriaxone (B1232239) through mutations in the penA gene, which encodes PBP2 mdpi.com. While specific PBP alterations conferring resistance to this compound are not extensively detailed in the reviewed literature, the general principle of PBP modification remains a significant pathway for cephalosporin (B10832234) resistance mdpi.cometflin.complos.orgnih.gov.

Conformational Changes in PBPs Conferring Resistance

Beyond the acquisition of entirely new PBP genes, point mutations within the existing PBP genes can lead to subtle conformational changes in the active site of the enzyme plos.orgnih.govreactgroup.org. These structural modifications can reduce the binding affinity of this compound to the PBP, thereby diminishing the drug's inhibitory effect. The altered PBP can still catalyze peptidoglycan synthesis, but with less efficiency in binding the antibiotic plos.org.

Research on other beta-lactam antibiotics has shown that specific amino acid substitutions within PBPs can directly impact their interaction with the drug mdpi.complos.org. For instance, mutations in the beta3-beta4 loop of PBP2 in Neisseria gonorrhoeae have been shown to hinder ceftriaxone binding mdpi.com. These conformational changes can render the PBP less susceptible to acylation by the antibiotic, a key step in the inhibition process mdpi.complos.org. While direct studies on this compound are limited, it is plausible that similar mutational events in bacterial PBPs could confer resistance by altering the drug's binding pocket.

Efflux Pump Systems and Reduced Intracellular Accumulation of this compound

Efflux pump systems are a major mechanism by which bacteria achieve multidrug resistance (MDR) reactgroup.orgfrontiersin.orgnih.govnih.govmicrobialcell.comwikipedia.orgmdpi.commdpi.comnih.govmdpi.comgoums.ac.ir. These are membrane-associated protein complexes that actively transport a wide range of compounds, including antibiotics, out of the bacterial cell reactgroup.orgfrontiersin.orgnih.govmdpi.comnih.govmdpi.com. By extruding this compound, these pumps reduce its intracellular concentration below the inhibitory threshold required to effectively target PBPs, thereby conferring resistance reactgroup.orgfrontiersin.orgnih.govwikipedia.orgnih.gov.

Identification and Characterization of Efflux Pump Involvement

Efflux pumps are diverse and can be categorized into several families, such as the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), ATP-Binding Cassette (ABC), and Small Multidrug Resistance (SMR) transporters nih.govmdpi.com. The involvement of specific efflux pumps in resistance to cephalosporins like this compound would typically be identified through genetic and biochemical studies. These studies often involve:

Gene expression analysis: Monitoring the expression levels of known efflux pump genes in resistant versus susceptible strains.

Mutation studies: Creating knockout mutants of specific efflux pump genes to observe changes in antibiotic susceptibility.

Accumulation assays: Measuring the intracellular accumulation of this compound (or a surrogate fluorescent dye like ethidium (B1194527) bromide) in the presence or absence of efflux pump inhibitors nih.govresearchgate.net. If a strain overexpressing a particular efflux pump shows reduced intracellular accumulation of this compound, it indicates the pump's involvement.

While specific efflux pumps directly linked to this compound resistance are not explicitly detailed in the provided search results, the general role of efflux pumps in extruding beta-lactam antibiotics is well-established reactgroup.orgnih.govmdpi.comnih.govgoums.ac.irmdpi.com. For instance, pumps like MexAB-OprM in Pseudomonas aeruginosa are known to contribute to resistance against beta-lactams goums.ac.ir.

Regulation and Expression of Efflux Pumps in Resistant Strains

The expression of efflux pumps is often tightly regulated by local transcriptional regulators (repressors or activators) and global regulatory systems, including two-component systems (TCS) researchgate.netnih.gov. Resistance can arise from mutations in these regulatory genes, leading to the de-repression or constitutive overexpression of efflux pumps reactgroup.orgmdpi.comresearchgate.netnih.gov. In such cases, bacteria produce significantly higher levels of efflux pump proteins, even in the absence of the antibiotic, leading to intrinsic or acquired resistance reactgroup.orgresearchgate.netnih.gov.

Exposure to antibiotics or other environmental stressors can also induce the expression of efflux pumps, contributing to phenotypic resistance reactgroup.orgresearchgate.net. This means that a bacterium might not be inherently resistant but can rapidly upregulate efflux pump activity in response to antibiotic pressure. The regulation of efflux pumps is a complex network, and understanding these regulatory pathways is key to developing strategies to counteract their activity researchgate.netnih.gov.

Strategies for Efflux Pump Inhibition in Conjunction with this compound

Given the significant role of efflux pumps in mediating resistance, efflux pump inhibitors (EPIs) represent a promising strategy to restore the efficacy of antibiotics like this compound mdpi.comnih.govjournalagent.comjabonline.in. EPIs work by blocking the activity of efflux pumps, thereby preventing the expulsion of the antibiotic from the bacterial cell. This leads to increased intracellular drug concentrations and enhanced antibacterial activity mdpi.comnih.govjournalagent.comjabonline.in.

Strategies for efflux pump inhibition include:

Competitive Inhibition: EPIs that bind to the substrate-binding site of the efflux pump, preventing the antibiotic from binding nih.govjabonline.in.

Non-competitive Inhibition: EPIs that bind to allosteric sites on the pump, altering its conformation and rendering it inactive nih.govjabonline.in.

Disruption of Pump Assembly: Targeting proteins involved in the assembly of functional efflux pump complexes journalagent.comjabonline.in.

Inhibition of Energy Supply: Blocking the proton motive force or ATP hydrolysis required for pump function jabonline.infrontiersin.org.

Combining this compound with a suitable EPI could potentially overcome resistance mediated by efflux pumps, making the bacteria susceptible to the antibiotic once more mdpi.comnih.govjournalagent.com.

Structure Activity Relationships Sar and Structure Property Relationships Spr for Cefempidone

Correlating Chemical Structure with Antimicrobial Activity In Vitro

The antimicrobial activity of cephalosporins is intrinsically linked to their chemical architecture. Modifications at specific positions can significantly alter their potency, spectrum of activity, and interaction with bacterial targets.

Influence of Substituents at Key Positions on Potency and Spectrum

General cephalosporin (B10832234) SAR indicates that the nature of the substituent at the C-7 position (R7) is a primary determinant of antibacterial spectrum and potency, influencing interactions with PBPs and resistance to β-lactamases auburn.eduslideshare.net. The C-3 substituent (R3) typically affects pharmacokinetic properties, such as stability, protein binding, and half-life, with some modifications also impacting spectrum or potency auburn.eduncats.io.

As a third-generation cephalosporin, Cefempidone likely exhibits a spectrum of activity characterized by enhanced efficacy against Gram-negative bacteria compared to earlier generations, often with a reduced activity against Gram-positive organisms ncats.io. Specific studies detailing how variations in this compound's C-7 acylamino side chain or its C-3 substituent influence its specific potency against various bacterial strains or its resistance profile are not available in the reviewed sources.

Table 1: General Structure-Activity Relationship Trends in Cephalosporins

| Position | General Modification Type | Typical Impact on Activity | Notes/Examples (General) |

| C-7 | Acylamino side chain | Primarily influences antibacterial spectrum, potency, PBP affinity, and β-lactamase resistance. | Substituents that enhance Gram-negative activity are often bulkier or contain electron-withdrawing groups. |

| C-3 | Substituent on methyl group | Affects pharmacokinetic properties (e.g., stability, protein binding, half-life). | Certain heterocyclic groups or charged moieties at C-3 can influence spectrum, stability, and protein binding characteristics. |

Stereochemical Effects on Biological Activity

This compound possesses defined stereocenters, described as "EPIMERIC" with 2 out of 3 defined stereocenters and 1 E/Z center ncats.ionih.gov. The IUPAC name specifies (6R,7R) stereochemistry at the core cephem nucleus hodoodo.com. Stereochemistry is a critical factor in SAR, as the precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. While the presence of stereocenters in this compound is noted, specific research findings detailing how variations in its stereochemistry, or the stereochemistry of its analogues, affect its biological activity are not provided in the available literature.

Physicochemical Descriptors and Their Relationship to Activity

Physicochemical properties are fundamental to a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its direct interaction with biological targets. This compound has a molecular formula of C22H21N7O6S2 and a molecular weight of approximately 543.58 g/mol medchemexpress.comhodoodo.comncats.ionih.govepa.gov.

General principles in medicinal chemistry highlight the importance of descriptors such as lipophilicity (e.g., logP, logD), electronic properties (e.g., Hammett constants), and steric bulk in determining a compound's antimicrobial activity nih.govresearchgate.net. For instance, lipophilicity often plays a crucial role in membrane penetration and interaction with targets, with an optimal range frequently observed (parabolic dependence) researchgate.net. While these general principles apply to drug design, specific correlations between these physicochemical descriptors and this compound's antimicrobial potency or spectrum are not detailed in the provided sources.

Table 2: Physicochemical and Structural Features of this compound

| Feature | Value / Description | Source Reference |

| Molecular Formula | C22H21N7O6S2 | medchemexpress.comhodoodo.comncats.ionih.govepa.gov |

| Molecular Weight | 543.58 g/mol | medchemexpress.comhodoodo.comncats.ionih.govepa.gov |

| Stereochemistry | EPIMERIC; 2/3 Defined Stereocenters; 1 E/Z Center; (6R,7R) at core nucleus | hodoodo.comncats.ionih.gov |

| IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | hodoodo.com |

| SMILES | c1ccn+CC2=C(C(=O)[O-])N3C(=O)C@HNC(=O)/C(=N\OC4CCNC4=O)/c5cnc(N)s5 | hodoodo.comncats.ionih.gov |

| InChIKey | CUCFRCCRYQDMNM-PXIRVSTKSA-N | hodoodo.comncats.ionih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical relationships to correlate structural features of molecules with their biological activity, aiding in the prediction of activity for new compounds and guiding synthesis efforts epa.govresearchgate.netresearchgate.netnih.gov.

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to exert a specific biological effect researchgate.netfrontiersin.orgnih.govslideshare.net. This information is invaluable for virtual screening and de novo drug design. While pharmacophore modeling is a recognized approach in medicinal chemistry, including for antibiotics frontiersin.orgnih.gov, there are no specific reports detailing pharmacophore models or ligand-based drug design studies focused on this compound or its analogues within the reviewed sources.

The available scientific literature indicates that this compound is a third-generation cephalosporin antibiotic. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netwho.intmedchemexpress.comresearchgate.netmedchemexpress.comgoogle.com While its general classification and mechanism of action (inhibiting penicillin-binding proteins in bacterial cell wall synthesis) are documented, specific detailed research findings pertaining to its structure-activity relationships (SAR), structure-property relationships (SPR), preclinical pharmacokinetics, and computational chemistry studies, as outlined in the user's request, are not extensively detailed in the provided search results.

The searches did not yield specific data tables or detailed research findings for this compound that directly address the requested subsections:

Computational Chemistry in this compound SAR Studies

De Novo Design Approaches for this compound Scaffolds:De novo design is a recognized approach in medicinal chemistryplos.orgnih.govbiorxiv.orgembopress.orgnih.gov, but no specific de novo design studies related to this compound scaffolds were found.

Due to the lack of specific, detailed research findings and data tables for this compound within the requested scope, it is not possible to generate the article as per the detailed instructions. The available information is limited to its classification as a third-generation cephalosporin and its general mechanism of action.

Preclinical Pharmacokinetics and Pharmacodynamics of Cefempidone

In Vitro Pharmacokinetics Studies

In vitro pharmacokinetic studies are essential early-stage assessments that help predict the in vivo behavior of a drug candidate. These assays are typically conducted in cellular or subcellular systems and provide initial data on the compound's intrinsic properties.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body. High plasma protein binding can affect a drug's efficacy and half-life.

Despite a thorough search of scientific literature, specific data on the plasma protein binding characteristics of Cefempidone have not been publicly reported.

Metabolic Stability and Metabolite Identification in Cellular and Subcellular Systems

Metabolic stability assays are conducted to evaluate the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, predominantly located in the liver. These studies, often utilizing liver microsomes or hepatocytes, help in predicting the in vivo clearance and potential for drug-drug interactions. wuxiapptec.com Metabolite identification studies are subsequently performed to determine the chemical structures of the metabolites formed. sygnaturediscovery.com This information is crucial for understanding the drug's metabolic pathways and assessing the potential for formation of active or toxic metabolites. wuxiapptec.com

Specific data regarding the metabolic stability of this compound in cellular or subcellular systems, and the identification of its metabolites, are not available in the published literature.

Membrane Permeability and Transport Studies (e.g., Caco-2 models)

The ability of a drug to permeate biological membranes is a key factor influencing its oral absorption and distribution into tissues. The Caco-2 cell monolayer model is a widely used in vitro tool to predict the intestinal permeability of drug candidates. nih.gov These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov

There are no publicly available data from Caco-2 permeability assays or other membrane transport studies for this compound.

Animal Model Pharmacokinetics and Tissue Distribution (non-human, preclinical)

In vivo studies in animal models are a critical step in preclinical drug development, providing a more integrated understanding of a compound's ADME properties in a whole organism.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Species

ADME studies in preclinical species, such as rodents and non-rodents, are designed to provide a comprehensive picture of a drug's disposition. criver.com These studies are often conducted using radiolabeled compounds to trace the drug and its metabolites throughout the body and in excreta. criver.com The data generated from these studies are essential for understanding the drug's bioavailability, routes of elimination, and potential for accumulation.

Detailed ADME profiles for this compound in any animal species have not been reported in the scientific literature.

Tissue Penetration and Accumulation in Preclinical Models

Understanding the extent to which a drug distributes into various tissues is crucial for assessing its potential to reach the site of action and for identifying any potential for tissue-specific toxicity due to accumulation. Tissue distribution studies involve analyzing the concentration of the drug and its metabolites in various organs and tissues at different time points after administration.

No data on the tissue penetration and accumulation of this compound in preclinical models have been made publicly available.

An extensive search for specific preclinical and in vitro pharmacodynamic data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature. While this compound is identified as a cephalosporin (B10832234) antibiotic in various chemical databases and patent documents, detailed experimental data required to construct a thorough scientific article as per the requested outline could not be located.

The executed searches for preclinical pharmacokinetics, interspecies scaling and allometric prediction methodologies, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determinations, time-kill kinetics, post-antibiotic effects, specific susceptibility profiles against a range of microorganisms, and synergy or antagonism studies involving this compound did not yield any specific research findings or data tables.

General information regarding the methodologies themselves, such as the principles of allometric scaling in drug development and the definitions of pharmacodynamic parameters like MIC and post-antibiotic effect, is widely available for the cephalosporin class of antibiotics. However, applying this general knowledge to this compound without specific data would not meet the requirements for a scientifically accurate and informative article focused solely on this compound.

Therefore, it is not possible to generate the requested article with the specified detailed content and data tables for each section and subsection due to the absence of specific research data on this compound in the public domain.

Advanced Analytical Methodologies for Cefempidone Research

Spectroscopic and Spectrometric Characterization Methods

UV-Visible and Infrared (IR) Spectroscopy for Quantitative and Qualitative Analysis

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are foundational spectroscopic techniques widely utilized in the chemical and pharmaceutical industries for both qualitative identification and quantitative determination of compounds.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing insights into molecular structure, concentration, and purity google.comamrepinspect.com. The technique relies on electronic transitions within molecules, where specific wavelengths of light are absorbed, resulting in a characteristic absorption spectrum google.com. For quantitative analysis, a calibration curve is constructed by plotting the absorbance of known concentrations of Cefempidone against their respective wavelengths, typically at its maximum absorption wavelength (λmax) google.comgoogleapis.com. This allows for the determination of this compound's concentration in a sample. UV-Vis spectroscopy has found applications in the characterization of biomolecules, including proteins, where aromatic amino acids absorb light around 280 nm google.com.pg. The general wavelength range for UV-Vis analysis spans from approximately 100 to 900 nm, with the UV region typically covering 185-400 nm and the visible region from 400-700 nm amrepinspect.comeurachem.org.

Infrared Spectroscopy: IR spectroscopy identifies compounds by analyzing the way they absorb infrared radiation, which causes molecular vibrations nih.govscielo.br. Different functional groups within a molecule absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint nih.govijpsjournal.comstandardbots.comhoriba.com. The functional group region (4000-1300 cm⁻¹) is particularly useful for identifying the presence of specific chemical bonds and functional groups, such as carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups ijpsjournal.comstandardbots.com. The fingerprint region (typically 1430-910 cm⁻¹) provides a more complex pattern that is unique to each compound, aiding in definitive identification ijpsjournal.comstandardbots.com. IR spectroscopy can be used quantitatively by measuring the intensity of absorption bands, which correlates with the concentration of the analyte researchgate.net. Fourier Transform Infrared (FTIR) is a common and advanced method within IR spectroscopy researchgate.net.

| Spectroscopy Type | Primary Use | Key Regions/Parameters | Quantitative Basis | Qualitative Basis |

| UV-Visible | Quantitative & Qualitative Analysis | λmax (Wavelength of Maximum Absorbance) | Beer-Lambert Law (Absorbance vs. Concentration) | Characteristic absorption patterns related to electronic transitions |

| Infrared (IR) | Qualitative & Quantitative Analysis | Functional Group Region (4000-1300 cm⁻¹), Fingerprint Region (1430-910 cm⁻¹) | Absorption Intensity vs. Concentration | Characteristic absorption frequencies of specific functional groups and molecular structure |

Capillary Electrophoresis and Other Separation Sciences

Separation sciences play a crucial role in isolating and analyzing this compound from complex mixtures, often serving as a precursor to spectroscopic detection or mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed technique for the separation and quantification of pharmaceuticals like cephalosporins scielo.brscielo.brresearchgate.net. Methods often involve reversed-phase chromatography using C18 columns with mobile phases comprising organic solvents (e.g., methanol, acetonitrile) and buffer solutions (e.g., phosphate (B84403) buffer) google.comnih.govresearchgate.net. Detection is commonly performed using UV detectors at specific wavelengths (e.g., 214 nm, 240 nm) google.comresearchgate.net. HPLC methods have been developed and optimized for separating multiple cephalosporins, including Cefdinir, from related impurities and excipients nih.govscielo.brresearchgate.netscielo.brresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry researchgate.net. This hyphenated technique is often the method of choice for the quantitative analysis of drugs and proteins in biological samples due to its ability to provide both structural information and precise quantification nih.govscielo.brscielo.brresearchgate.netcigb.edu.cuevotec.cominnovareacademics.injapsonline.com. LC-MS/MS is particularly valuable for detecting analytes at low concentrations in complex matrices, making it essential for bioanalytical method development researchgate.netevotec.com.

Advanced Techniques for this compound Detection in Complex Biological Matrices (in vitro, preclinical)

Detecting and quantifying this compound in biological matrices such as plasma, serum, urine, or tissue homogenates is critical for understanding its pharmacokinetic profile and efficacy in in vitro and preclinical settings.

Bioanalytical Method Development for this compound in Biological Samples

Bioanalytical method development focuses on creating robust, sensitive, and specific procedures for quantifying analytes in biological samples ijpsjournal.com. This process involves meticulous sample preparation and validation according to established guidelines, such as the ICH Q2(R1) ijpsjournal.com.

Sample Preparation Techniques: Effective sample preparation is paramount to remove interfering matrix components and isolate the analyte, ensuring accurate and reproducible results researchgate.netevotec.combioanalysis-zone.comgcms.czorochem.com. Common techniques include:

Protein Precipitation (PPT): Involves adding a solvent (e.g., acetonitrile) to precipitate proteins, followed by separation of the supernatant cigb.edu.cuevotec.comgcms.czbebac.atnih.gov.

Liquid-Liquid Extraction (LLE): Utilizes the differential solubility of the analyte in two immiscible liquid phases japsonline.comgcms.czbebac.atresearchgate.net.

Solid-Phase Extraction (SPE): Involves passing the sample through a solid sorbent material that retains the analyte, followed by elution with a suitable solvent nih.govgcms.czresearchgate.netnih.gov.

Method Validation Parameters: Key parameters for validating bioanalytical methods include:

Selectivity: The ability to differentiate the analyte from other components in the biological matrix ijpsjournal.comrsc.org.

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), representing the lowest detectable and reliably quantifiable concentrations, respectively ijpsjournal.comrsc.orgnih.goveflm.euchromatographyonline.com.

Accuracy and Precision: Measured by the closeness of the measured values to the true value and the reproducibility of the measurements ijpsjournal.comevotec.cominnovareacademics.injapsonline.comrsc.org. Typically, accuracy and precision should be within ±15-20% of the nominal value.

Recovery: The efficiency of the extraction process, often expressed as a percentage japsonline.comrsc.org.

Stability: Assessment of the analyte's integrity in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) ijpsjournal.cominnovareacademics.injapsonline.com.

| Validation Parameter | Typical Target/Metric | Significance |

| Selectivity | No significant interference from matrix components or other analytes | Ensures that the measured signal is solely from the target analyte. |

| Limit of Detection (LOD) | Lowest concentration reliably detected (e.g., S/N ratio of 3) | Defines the minimum concentration that can be distinguished from background noise. |

| Limit of Quantification (LOQ) | Lowest concentration reliably quantified (e.g., ±15-20% accuracy/precision) | Defines the minimum concentration that can be measured with acceptable accuracy and precision. |

| Accuracy | Within ±15-20% of the true value | Measures the closeness of the measured value to the true concentration. |

| Precision | %CV (Coefficient of Variation) typically <15-20% | Measures the variability of measurements for the same sample. |

| Recovery | Typically >90% | Indicates the efficiency of the extraction process in isolating the analyte from the matrix. |

| Stability | Minimal degradation (e.g., >90% remaining) under various conditions | Ensures the analyte remains intact during sample collection, storage, and analysis. |

Microdialysis and In Situ Monitoring in Preclinical Models

Microdialysis is an in vivo sampling technique that allows for the continuous monitoring of extracellular fluid in tissues, including brain tissue nih.govnih.gov. This technique is invaluable in preclinical research for assessing drug concentrations and their effects within specific biological compartments in animal models nih.govnih.gov. It enables the study of drug pharmacokinetics, distribution, and pharmacodynamics in situ, providing real-time data on drug behavior in living systems nih.gov. By implanting microdialysis probes into target tissues of preclinical models, researchers can collect samples of interstitial fluid containing the drug, which are then analyzed using highly sensitive methods like LC-MS/MS nih.govnih.gov. This approach is crucial for understanding drug disposition and optimizing dosing strategies before clinical trials.

Automation and High-Throughput Screening in Analytical Research

Automation and high-throughput screening (HTS) are transforming analytical research by increasing efficiency, reducing costs, and enhancing the capacity for analyzing large numbers of samples or compounds standardbots.combmglabtech.comwikipedia.org.

Automation in Analysis: Automated systems, often incorporating robotics and advanced software, are used in various analytical workflows, from sample preparation to data processing standardbots.comcigb.edu.cuevotec.combmglabtech.comgenedata.com. In bioanalysis, automated liquid handling platforms are employed for sample preparation (e.g., extraction, dilution) to improve throughput, reproducibility, and accuracy, while minimizing human error and sample volume requirements cigb.edu.cuevotec.comgcms.czorochem.com. Automated quality control (AQC) systems also ensure consistent product quality by performing rapid, objective inspections amrepinspect.comstandardbots.com.

High-Throughput Screening (HTS): HTS is a drug discovery paradigm that enables the rapid, automated testing of vast libraries of chemical or biological compounds against specific targets bmglabtech.comwikipedia.orgbio-rad.com. This process typically involves miniaturized assays, robotics for liquid handling, and sensitive detectors to screen millions of compounds efficiently bmglabtech.comwikipedia.org. HTS accelerates the identification of potential drug candidates ("hits" or "leads") by quickly assessing their biological activity bmglabtech.comwikipedia.org. Techniques like high-throughput mass spectrometry (HT-MS) are emerging to further increase screening capacity and data richness genedata.com.

Compound List:

this compound

Cefetrizole

Cefivitril

Ketoprofen

Hemoglobin

Oligonucleotides

Proteins

Insulin

Monoclonal antibodies

Tryptophan

Tyrosine

Phenylalanine

Sudan III

Red yeast rice

Cefaparole

Cefcanel

Cefedrolor

Cefmatilen

Cefmepidium

Cefovecin

Cefoxazole

Cefrotil

Cefsumide

Ceftaroline

Ceftioxide

Cefuracetime

Nitrocefin

Cefuroxime

Cefuroxime axetil

Cefuroxime sodium

Ceftazidime

Ceftizaxime

Cefotaxime

Cefixime

Cefoperazone

Imipenem

Imipenem/cilastatin

Doripenem

Ertapenem

Meropenem

Meropenem/vaborbactam

Azithromycin

Erythromycin

Clarithromycin

Dirithromycin

Roxithromycin

Telithromycin

Aztreonam

Cefdinir

Cefetamet

Ceftobiprole latamoxef (B1674534)

Loracarbef

Ceftolozane

Biapenem

Panipenem

Flumequine

Nalidixic acid

Oxolinic acid

Piromidic acid

Pipemidic acid

Rosoxacin

Ciprofloxacin

Enoxacin

Lomefloxacin

Nadifloxacin

Norfloxacin

Ofloxacin

Pefloxacin

Rufloxacin

Balofloxacin

Gatifloxacin

Grepafloxacin

Levofloxacin

Moxifloxacin

Pazufloxacin

Sparfloxacin

Temafloxacin

Tosufloxacin

Clinafloxacin

Gemifloxacin

Sitafloxacin

Trovafloxacin

Prulifloxacin

Cefbuperazone

Cefminox

Ceforanide

Cefotiam

Cefpiramide

Cefsulodin

Ceftobiprole

Ceftolozane

Cefazedone

Cefazolin

Cefcapene

Cefclidine

Cefdaloxime

Cefditoren

Cefluprenam

Cefmenoxime

Cefmetazole

Cefodizime

Cefoselis

Cefpirome

Cefpodoxime

Cefprozil

Cefquinome

Cefradine

Cefazaflur

Cefozopran

Cefpimizole

CIGB-814

Asciminib

Canagliflozin

Larotrectinib

Lenvatinib

Ammonia

Ranitidine

Sulindac

Verapamil

Warfarin

Tolbutamide

Piroxicam

Haloperidol

Doxepin

Raloxifen

Atenolol

Ketoconazole

Interaction of Cefempidone with Biological Systems Non Antimicrobial Focus

Binding to Biological Macromolecules (other than PBPs)

Interactions with Serum Proteins and Enzymes (excluding metabolic clearance)

The interaction of cefempidone with serum proteins, particularly albumin, is a critical determinant of its pharmacokinetic profile. While specific quantitative data for this compound is not available in the provided search results, the binding characteristics of cephalosporins, in general, offer a framework for understanding these interactions. The degree of plasma protein binding influences the concentration of the free, unbound drug available to exert its biological effects. wikipedia.orgnih.gov For many cephalosporins, this binding is a reversible process, reaching an equilibrium between the bound and unbound states. wikipedia.org

Human serum albumin is the primary protein to which acidic and neutral drugs, including many cephalosporins, bind. wikipedia.orgderangedphysiology.com The binding affinity can vary significantly among different cephalosporins. nih.gov Factors such as the drug's concentration and the presence of other substances that compete for the same binding sites can influence the extent of protein binding. derangedphysiology.com For some cephalosporins, such as cefonicid (B1209232) and ceftriaxone (B1232239), non-linear protein binding has been observed, where the percentage of unbound drug changes with the total drug concentration. nih.govuri.edu

The clinical relevance of serum protein binding is significant; only the unbound fraction of a drug is considered pharmacologically active and available for distribution to tissues and subsequent elimination. wikipedia.orgnih.gov High protein binding can act as a reservoir, leading to a longer biological half-life as the drug is slowly released from the protein complex. wikipedia.org

Interactive Data Table: General Protein Binding of Selected Cephalosporins

Ligand Binding to Non-Target Microbial Components

Beyond its primary targets, this compound may interact with other microbial components. While specific studies on this compound are not available, research on other compounds indicates that drugs can bind to various bacterial structures. These interactions can be influenced by the physicochemical properties of both the drug and the microbial surface. For instance, the cellular envelopes of Gram-negative bacteria contain efflux pumps that can actively extrude a wide range of substances, suggesting a broad substrate recognition capability that could include this compound. nih.gov

Cellular Uptake and Efflux Mechanisms in Non-Bacterial Cells (research models)

Conversely, efflux pumps are membrane proteins that actively transport substances out of cells. These pumps are not exclusive to bacteria and are present in mammalian cells, where they play a role in drug disposition and resistance. nih.gov Multidrug efflux pumps can recognize and transport a wide variety of substrates. nih.govresearchgate.net While specific transporters for this compound in non-bacterial cells have not been identified in the provided information, the general mechanisms of cellular uptake and efflux provide a basis for understanding its potential behavior.

Influence on Microbiome Composition and Function (non-therapeutic, mechanistic)

The gut microbiome plays a crucial role in health and disease, and its composition can be significantly altered by various medications. emjreviews.comnih.gov Antibiotics are known to have a profound impact on the gut microbiota, but other non-antibiotic drugs can also induce changes. emjreviews.com

In Vitro Models of Microbiome Perturbation

In vitro models are valuable tools for studying the direct effects of compounds on complex microbial communities, such as the gut microbiome. mdpi.commdpi.com These models allow for the investigation of changes in microbial composition and metabolic activity in a controlled environment. For example, studies have used in vitro fermentation models to assess how different food ingredients can modulate the infant gut microbiome. mdpi.com Such models could be employed to understand the specific impact of this compound on the composition and function of the human gut microbiota. Research has shown that in vitro modulation of fecal microbiota with probiotics can lead to significant changes in the microbial profile. mdpi.com

Environmental Fate and Persistence of this compound

There is no available data on how this compound behaves in the environment. Studies on the environmental fate of chemical compounds generally investigate their persistence, mobility, and potential for bioaccumulation. This involves determining how long the compound remains in different environmental compartments such as soil, water, and air before it is broken down. epa.gov Factors influencing persistence include the chemical's structure, as well as environmental conditions like temperature, pH, and sunlight. nih.govresearchgate.net

Degradation Pathways in Environmental Matrices

Information regarding the degradation of this compound in environmental matrices is not available. The degradation of chemical compounds in the environment can occur through various biotic and abiotic processes. mdpi.com

Abiotic degradation pathways include processes like hydrolysis (reaction with water), photolysis (breakdown by light), and oxidation. mdpi.com The rate and products of these reactions are dependent on the chemical's functional groups and the environmental conditions. mdpi.com

Biotic degradation involves the breakdown of the compound by microorganisms such as bacteria and fungi. nih.gov These organisms can use the chemical as a source of carbon and energy, leading to its mineralization into simpler, often less harmful, substances. nih.gov The efficiency of biodegradation depends on the presence of suitable microbial populations and environmental factors that support their metabolic activity. frontiersin.org

Impact on Environmental Microbial Communities (e.g., resistance selection in nature)

There is no research available on the specific impact of this compound on environmental microbial communities. The introduction of bioactive compounds, particularly antimicrobials, into the environment is a significant concern due to the potential for disrupting natural microbial ecosystems and promoting the development of antibiotic resistance. nih.govcabidigitallibrary.org

When antibiotics enter environments like soil and water, they can exert selective pressure on the native microbial populations. ecehh.org This can lead to a decrease in microbial diversity and alterations in essential ecological functions driven by microbes, such as nutrient cycling. frontiersin.orgfems-microbiology.org A major concern is the selection for and proliferation of antibiotic-resistant bacteria and the dissemination of antibiotic resistance genes (ARGs) within and between microbial communities. nih.gov The presence of even low concentrations of antibiotics in the environment can be sufficient to select for resistant strains. ecehh.org This environmental reservoir of resistance can potentially transfer to clinically relevant pathogens, posing a threat to human and animal health. cabidigitallibrary.orgdntb.gov.ua

Without specific studies on this compound, any discussion of its environmental behavior would be speculative. Further research is required to understand the potential environmental risks associated with this compound.

Emerging Research Directions and Future Perspectives for Cefempidone

Cefempidone in Combination Therapies (mechanistic and preclinical)

Combination therapies are a cornerstone in modern antimicrobial strategies, aiming to broaden spectrum, enhance potency, and circumvent resistance mechanisms. Preclinical research is actively investigating synergistic interactions between existing antibiotics and novel agents.

Beta-lactamase inhibitors (BLIs) are crucial partners for beta-lactam antibiotics, protecting them from enzymatic degradation by bacterial beta-lactamases. While direct preclinical data on this compound in combination with specific BLIs like Enmetazobactam were not found in the provided search results, the combination of Cefepime with Enmetazobactam serves as a significant example of this strategy. Enmetazobactam is a novel extended-spectrum beta-lactamase inhibitor designed to overcome resistance mediated by certain beta-lactamases, including tazobactam-resistant variants nih.govdrugbank.comnih.gov. This combination has demonstrated potent activity against Gram-negative bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs) nih.govnih.gov. Mechanistically, Enmetazobactam protects Cefepime from hydrolysis, thereby restoring or enhancing its bactericidal activity drugbank.comnih.gov. Preclinical studies, such as those utilizing neutropenic murine thigh infection models, investigate the pharmacokinetic-pharmacodynamic (PK-PD) relationships of such combinations to establish their efficacy against resistant pathogens nih.gov. The development of other BLI combinations, including those with novel inhibitors like Zidebactam, Durlobactam, and Taniborbactam, further highlights the therapeutic potential of pairing beta-lactams with inhibitors to combat multidrug-resistant (MDR) bacteria nih.govmdpi.comuu.se.

Beyond BLIs, research is exploring the synergy between antibiotics and non-antibiotic compounds that can modulate resistance mechanisms or bolster the host immune response. Non-antibiotic compounds can target various bacterial processes, such as efflux pumps, virulence factors, or biofilm formation, thereby rendering bacteria more susceptible to antibiotics nih.govfrontiersin.orgnih.gov. This approach aims to enhance the efficacy of existing antibiotics, potentially including compounds like this compound, and to slow the emergence of resistance. Studies suggest that combining antibiotics with non-antibiotic agents is a promising strategy against MDR bacteria nih.govfrontiersin.org. Examples of non-antibiotic classes being investigated for their antimicrobial adjuvant properties include certain anti-inflammatory drugs, antidepressants, and compounds targeting quorum sensing nih.govfrontiersin.org.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming drug discovery and development, including the fight against antimicrobial resistance. These technologies offer powerful tools for predicting resistance, designing novel compounds, and optimizing therapeutic strategies.

AI and ML models are being employed to analyze vast datasets, including genomic, clinical, and epidemiological information, to predict antimicrobial resistance patterns. These models can identify genetic determinants of resistance and forecast the emergence and spread of resistant strains frontiersin.orgmdpi.comnih.govmdpi.com. For instance, machine learning algorithms have demonstrated high accuracy in predicting bacterial susceptibility to antibiotics based on genomic data nih.gov. Techniques such as Support Vector Machines, Random Forests, and Deep Learning networks are utilized for this purpose frontiersin.org. The ability to predict resistance development can inform clinical decision-making and guide the development of new agents or combination therapies that are less prone to resistance mdpi.com.

Nanotechnology and Advanced Delivery Systems for this compound (conceptual/preclinical)

Nanotechnology offers innovative approaches to enhance the delivery, targeting, and efficacy of antimicrobial agents. While specific preclinical data for this compound using nanodelivery systems were not identified, the principles and advancements in nanomedicine are highly relevant for future research.

Nanoparticles, liposomes, and other nanocarriers can be engineered to improve the pharmacokinetic and pharmacodynamic properties of drugs, enhance their penetration into infection sites, and potentially reduce systemic toxicity mdpi.comemanresearch.org. For antibiotics, nanotechnology can address challenges such as poor solubility, instability, and the need for precise targeting to combat localized infections or overcome resistance mechanisms mdpi.comemanresearch.orgmdpi.combjbms.org. Preclinical studies in various therapeutic areas, including cancer and cardiovascular diseases, have demonstrated the potential of nanomedicine to improve drug delivery and therapeutic outcomes mdpi.comemanresearch.orgmdpi.combjbms.org. Conceptual or preclinical research could explore encapsulating this compound within nanoparticles to achieve sustained release, targeted delivery to infection foci, or co-delivery with other therapeutic agents to enhance synergistic effects and combat resistance. The development of advanced delivery systems is a key area for future research to maximize the therapeutic potential of existing and novel antimicrobial compounds.

Q & A

Q. How can researchers determine the optimal in vitro experimental parameters for evaluating Cefempidone’s pharmacological activity?

To establish robust in vitro assays, researchers should:

- Define dose-response curves using serial dilutions (e.g., 0.1–100 μM) to identify IC₅₀ values.

- Standardize cell lines or microbial strains (e.g., Staphylococcus aureus ATCC 25923) to ensure reproducibility .

- Include positive controls (e.g., ciprofloxacin for antibacterial studies) and account for solvent interference (e.g., DMSO ≤1% v/v).

- Validate assays via triplicate runs and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What methodologies are recommended for synthesizing this compound to ensure high purity and yield?

- Optimize reaction conditions (temperature, solvent, catalyst) through factorial design experiments.

- Monitor reaction progress via HPLC or LC-MS, targeting ≥95% purity .

- Characterize intermediates and final compounds using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Report yields as mass (mg) and molar percentages to facilitate reproducibility .

Q. How should researchers design studies to assess this compound’s stability under physiological conditions?

- Conduct pH-dependent stability tests (e.g., pH 2.0, 7.4, 9.0) at 37°C over 24–72 hours.

- Use UV-Vis spectroscopy or LC-MS to quantify degradation products .

- Compare stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported antimicrobial efficacy data for this compound across studies?

- Perform meta-analysis of existing data to identify confounding variables (e.g., strain variability, assay protocols) .

- Replicate conflicting experiments under standardized conditions (e.g., CLSI guidelines for MIC testing) .

- Explore synergistic/antagonistic effects with adjuvants (e.g., β-lactamase inhibitors) using checkerboard assays .

Q. How can in vivo pharmacokinetic studies of this compound be optimized to align with in vitro findings?

- Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution .

- Employ radiolabeled this compound (e.g., ¹⁴C) in rodent models to track tissue penetration and excretion .

- Correlate plasma concentrations (via LC-MS/MS) with pharmacodynamic outcomes (e.g., bacterial load reduction) .

Q. What experimental frameworks are suitable for elucidating this compound’s mechanism of action when structural data is limited?

- Apply thermal shift assays (TSA) to identify target proteins by monitoring melting temperature shifts .

- Use CRISPR-Cas9 gene knockout libraries in microbial models to pinpoint resistance-conferring mutations .

- Perform molecular docking studies (e.g., AutoDock Vina) against homology-modeled targets, validated by SPR binding assays .

Q. How should researchers address batch-to-batch variability in this compound during preclinical testing?

- Implement quality control (QC) protocols: HPLC purity checks, elemental analysis, and spectroscopic fingerprinting .

- Use multivariate analysis (e.g., PCA) to correlate variability with biological activity .

- Document lot numbers and storage conditions (−20°C, desiccated) in metadata for retrospective analysis .

Methodological Guidelines for Data Analysis and Reporting

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data for this compound?

Q. How can researchers ensure reproducibility when publishing this compound-related data?

- Adhere to FAIR principles: Provide raw data (e.g., spectral files, chromatograms) in public repositories (Zenodo, Figshare) .

- Detail instrument calibration protocols (e.g., NMR shimming, LC column conditioning) in supplementary materials .

- Use standardized nomenclature (IUPAC guidelines) and reference compounds in all datasets .

Handling Contradictions and Peer Review Feedback

Q. How should researchers respond to peer review critiques about insufficient mechanistic data for this compound?

- Propose follow-up experiments: Transcriptomic profiling (RNA-seq) or metabolomic analysis to identify pathway perturbations .

- Acknowledge limitations and justify alternative approaches (e.g., computational modeling if structural biology is infeasible) .

- Reference prior studies with similar constraints to contextualize methodological choices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.